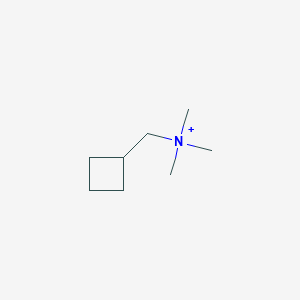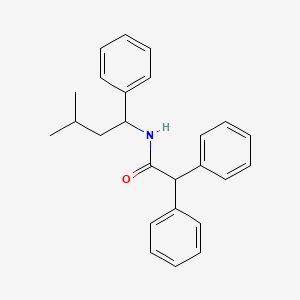
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide is an organic compound with a complex structure that includes a phenyl group, a butyl chain, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-1-phenylbutylamine with 2,2-diphenylacetyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide exerts its effects depends on its interaction with specific molecular targets. For instance, if the compound has analgesic properties, it may interact with opioid receptors in the nervous system, modulating pain perception pathways. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-1-phenylbutyl)methanesulfonamide
- N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
380906-81-0 |
|---|---|
Molecular Formula |
C25H27NO |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H27NO/c1-19(2)18-23(20-12-6-3-7-13-20)26-25(27)24(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23-24H,18H2,1-2H3,(H,26,27) |
InChI Key |
RJUJQSRQYKNNCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14142180.png)
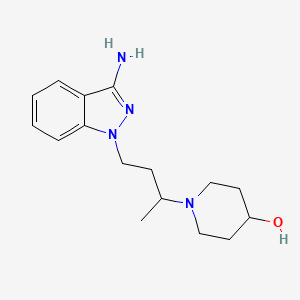
![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B14142197.png)
![Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14142201.png)
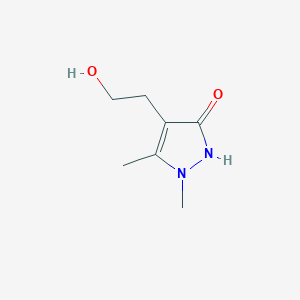
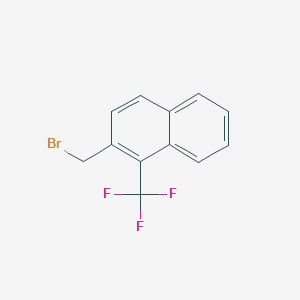
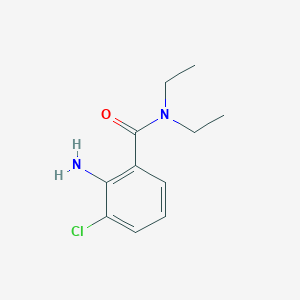
![N'-[(E)-(2-bromophenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14142221.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14142224.png)
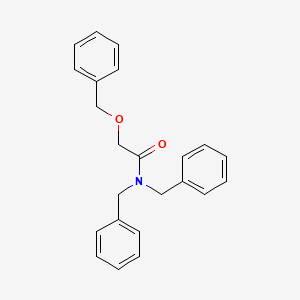
![methyl 3-[[2-[[2-[[amino-[1-[2-[[3,3-dimethyl-2-[[(E)-4-methylpent-2-enoyl]amino]butanoyl]amino]-3-methylbutanoyl]-3,4-dimethylpyrrolidin-2-yl]methylidene]amino]acetyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate](/img/structure/B14142240.png)
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
